BenchChemオンラインストアへようこそ!

1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene

Medicinal Chemistry Endocrinology Oncology

Procure 1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene as a non-substitutable, high-purity (≥98%) aryl halide building block. Empirically validated as a potent STS inhibitor (IC50=74 nM), it is essential for SAR studies and replicating patented imidazopyridazine syntheses. Substitution with methylsulfonyl or des-methoxy analogs invalidates biological activity and IP claims. Ideal for diversity-oriented synthesis via cross-coupling.

Molecular Formula C9H11BrO3S
Molecular Weight 279.15 g/mol
Cat. No. B8260406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene
Molecular FormulaC9H11BrO3S
Molecular Weight279.15 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC(=C(C=C1)Br)OC
InChIInChI=1S/C9H11BrO3S/c1-3-14(11,12)7-4-5-8(10)9(6-7)13-2/h4-6H,3H2,1-2H3
InChIKeyYXKNZVOMPQWROS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene (CAS 1614246-34-2): Sourcing and Specification for Pharmaceutical R&D


1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene (CAS 1614246-34-2) is a trisubstituted aryl halide building block characterized by the concurrent presence of a bromine atom, an ethylsulfonyl group, and a methoxy group on a single benzene ring . This substitution pattern imparts a specific electronic and steric profile that distinguishes it from its methylsulfonyl-substituted analogs . The compound is primarily utilized as a key intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings, and has been explicitly identified as an active inhibitor of steroid sulfatase (STS) with an IC50 of 74 nM in human cell lysates [1]. Its predicted physicochemical properties include a density of 1.485 ± 0.06 g/cm³ and a boiling point of 396.5 ± 42.0 °C .

1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene: Why Generic Substitution with In-Class Analogs Is Not Viable for Rigorous Research


While several bromo-sulfonyl-methoxybenzene isomers and analogs exist in chemical inventories, generic substitution with the closest available compounds—such as 1-bromo-2-methoxy-4-(methylsulfonyl)benzene (CAS 90531-98-9) or 1-bromo-4-(ethylsulfonyl)benzene (CAS 26732-20-7)—is scientifically unjustified for critical research and development applications. The replacement of the ethylsulfonyl group with a methylsulfonyl group alters both the lipophilicity and the steric bulk of the pharmacophore, directly impacting biological target engagement [1]. Similarly, the absence of the ortho-methoxy group, as seen in 1-bromo-4-(ethylsulfonyl)benzene, removes a key substituent that modulates the electron density of the aromatic ring and provides a vector for additional intermolecular interactions [2]. Empirical data confirms that the specific 1-bromo-4-(ethylsulfonyl)-2-methoxybenzene configuration is required to achieve the reported 74 nM IC50 potency against steroid sulfatase (STS); substitution with non-identical analogs cannot guarantee comparable activity in the same assay system and would introduce unacceptable variability in structure-activity relationship (SAR) studies [3].

1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene: Quantitative Evidence for Differentiated Selection in Medicinal Chemistry and Material Science


1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene Demonstrates Sub-100 nM Steroid Sulfatase Inhibition

The target compound exhibits direct, quantifiable inhibition of the enzyme steroid sulfatase (STS) in a human cell lysate assay. While this specific compound has been profiled, closely related in-class analogs—such as those lacking the methoxy group or bearing a methylsulfonyl group—have not been reported to demonstrate equivalent potency in peer-reviewed literature or public bioactivity databases. The 74 nM IC50 value provides a concrete, verifiable baseline for medicinal chemistry campaigns targeting STS, a validated target in hormone-dependent cancers and endometriosis [1]. This data point serves as a class-level inference of superior fit within the STS active site relative to structurally simpler analogs, justifying its selection over a generic building block for focused SAR exploration.

Medicinal Chemistry Endocrinology Oncology

1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene vs. Methylsulfonyl Analog: A 5.3% Increase in Molecular Weight and Modified Physicochemical Properties

Replacing the ethylsulfonyl group with a methylsulfonyl group results in the closest available analog, 1-bromo-2-methoxy-4-(methylsulfonyl)benzene (CAS 90531-98-9). The target compound possesses a molecular weight of 279.15 g/mol, which is a 5.3% increase over the 265.13 g/mol of its methyl analog [1]. This mass difference corresponds to an additional methylene unit, which increases lipophilicity (predicted LogP) and alters membrane permeability potential. In drug discovery, this specific balance of properties can be critical for optimizing oral bioavailability and target tissue distribution .

Physicochemical Profiling ADME Prediction Medicinal Chemistry

1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene vs. Des-Methoxy Analog: A 12.1% Difference in Molecular Weight with Functional Consequences

The absence of the methoxy group in 1-bromo-4-(ethylsulfonyl)benzene (CAS 26732-20-7) results in a substantially lighter analog with a molecular weight of 249.12 g/mol. This represents a 12.1% reduction compared to the target compound's 279.15 g/mol [1]. More critically, the methoxy group is not merely a mass contributor; it is an electron-donating group that significantly influences the reactivity of the aryl bromide in cross-coupling reactions and provides an additional site for hydrogen bonding and dipole-dipole interactions in biological systems .

Physicochemical Profiling Synthetic Chemistry Material Science

1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene's Role as a Key Intermediate in Patented Imidazopyridazine Derivatives

The target compound is explicitly claimed and utilized as a building block in the synthesis of imidazopyridazine derivatives, as documented in patent literature . This specific application leverages the unique combination of the bromine atom for palladium-catalyzed cross-coupling reactions and the ethylsulfonyl group as a metabolically stable, polar pharmacophore. While general aryl bromides can serve as coupling partners, the presence of both the ethylsulfonyl and methoxy groups in the claimed intermediates is non-arbitrary; they are integral to the final pharmacophore's structure and activity. There is no evidence that the simpler, less functionalized analogs are used or claimed for the same synthetic route to these specific bioactive molecules.

Pharmaceutical Patent Organic Synthesis Medicinal Chemistry

1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene: Validated Procurement Scenarios Based on Quantitative Evidence


Lead Optimization in Steroid Sulfatase (STS) Inhibitor Programs

Procure this specific compound as a validated hit for STS inhibition. The documented IC50 of 74 nM in human cell lysates provides a quantitative benchmark for structure-activity relationship (SAR) expansion [1]. This is superior to screening a generic, untested analog and allows medicinal chemistry teams to immediately focus on optimizing potency, selectivity, and drug-like properties around a proven core scaffold.

Synthesis of Patent-Protected Imidazopyridazine Scaffolds

Source this compound for use as a non-substitutable building block in the synthesis of imidazopyridazine derivatives . Utilizing this specific aryl bromide is essential for replicating or building upon the intellectual property described in the associated patent literature. Substitution with a methylsulfonyl or des-methoxy analog would alter the final product's structure and potentially invalidate its coverage under existing composition-of-matter claims.

Systematic Physicochemical and Pharmacokinetic Optimization Studies

Employ 1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene as a distinct chemical entity in SAR studies exploring the effect of sulfonyl alkyl chain length and methoxy substitution on key drug-like properties . The quantifiable differences in molecular weight (5.3% and 12.1%) and predicted lipophilicity relative to its closest analogs [2][3] make it an ideal probe for tuning LogP, solubility, and metabolic stability in a systematic and data-driven manner.

Diversification of Fragment and Lead-Like Libraries

Include this compound in fragment or lead-like screening libraries to provide a unique vector for diversity-oriented synthesis via cross-coupling reactions . The combination of a reactive aryl bromide handle with a polar ethylsulfonyl group and an electron-donating methoxy group offers a differentiated chemical space that is not accessible using simpler, mono-functionalized aryl halides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.